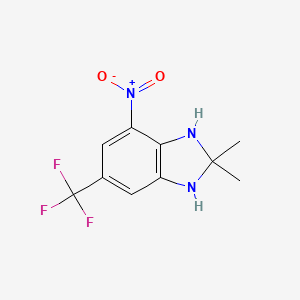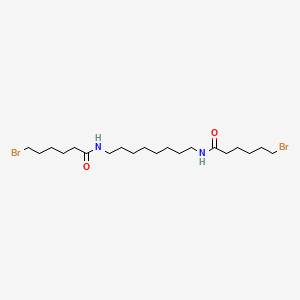
N,N'-(Octane-1,8-diyl)bis(6-bromohexanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is a compound characterized by the presence of two bromine atoms and two hexanamide groups connected by an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) typically involves the reaction of octane-1,8-diamine with 6-bromohexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Oxidation Reactions: The amide groups can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted hexanamides.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials
Wirkmechanismus
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amide groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis(6-bromohexanamide)
- N,N’-(Decane-1,10-diyl)bis(6-bromohexanamide)
- N,N’-(Octane-1,8-diyl)bis(6-oxohexanamide)
Uniqueness
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is unique due to its specific chain length and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The octane chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
138200-91-6 |
|---|---|
Molekularformel |
C20H38Br2N2O2 |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
6-bromo-N-[8-(6-bromohexanoylamino)octyl]hexanamide |
InChI |
InChI=1S/C20H38Br2N2O2/c21-15-9-5-7-13-19(25)23-17-11-3-1-2-4-12-18-24-20(26)14-8-6-10-16-22/h1-18H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
VYYICFDZUKQQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCNC(=O)CCCCCBr)CCCNC(=O)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
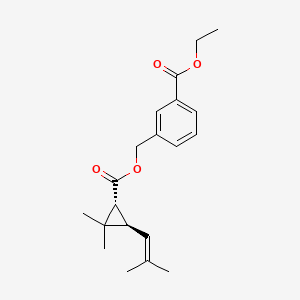
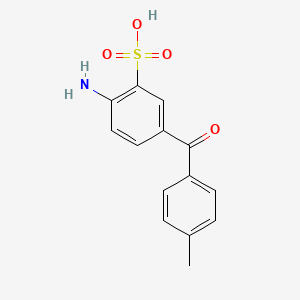
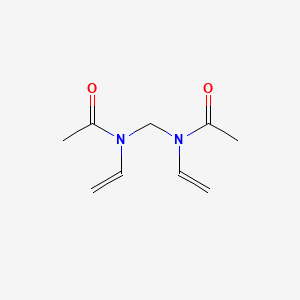
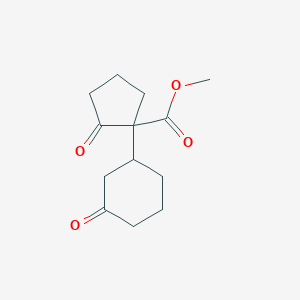
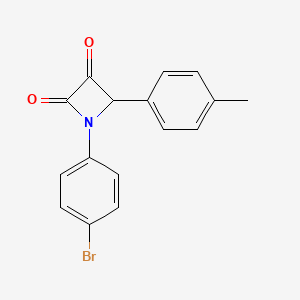
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
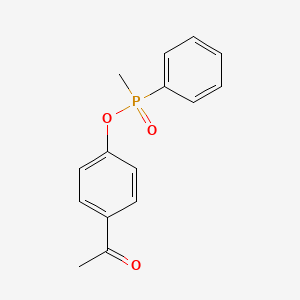
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
